molecular formula C5H7N3O2 B13316586 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

Katalognummer: B13316586
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: JZEMJARQFHASQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-4H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable acetic acid derivative. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by acidification and subsequent crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-4H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various enzymes, potentially leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring structure but with a thiol group instead of an acetic acid moiety.

    4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a hydroxymethyl group attached to the triazole ring.

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to its acetic acid moiety, which imparts different chemical and biological properties compared to its analogs. The presence of the acetic acid group allows for additional interactions and reactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C5H7N3O2

Molekulargewicht

141.13 g/mol

IUPAC-Name

2-(4-methyl-1,2,4-triazol-3-yl)acetic acid

InChI

InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)2-5(9)10/h3H,2H2,1H3,(H,9,10)

InChI-Schlüssel

JZEMJARQFHASQU-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NN=C1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.